molecular formula C18H31ClN2O3 B12739664 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride CAS No. 97702-95-9

2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride

Cat. No.: B12739664
CAS No.: 97702-95-9
M. Wt: 358.9 g/mol
InChI Key: USDAUJIZNBVDQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves several steps. One common method includes the reaction of p-methoxyphenol with 2-chloro-N,N-diethylacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl iodide to produce the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride involves its interaction with the central nervous system. It is believed to exert its effects by modulating neurotransmitter levels, particularly by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neuronal communication and producing stimulant effects .

Comparison with Similar Compounds

2-(Diethylamino)-N-ethyl-N-(1-(p-methoxyphenoxy)-2-propyl)acetamide hydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

97702-95-9

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

2-(diethylamino)-N-ethyl-N-[1-(4-methoxyphenoxy)propan-2-yl]acetamide;hydrochloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-6-19(7-2)13-18(21)20(8-3)15(4)14-23-17-11-9-16(22-5)10-12-17;/h9-12,15H,6-8,13-14H2,1-5H3;1H

InChI Key

USDAUJIZNBVDQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(CC)C(C)COC1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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